N-(2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl)-2,5-dimethoxy-4-methylbenzenesulfonamide
Description
N-(2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl)-2,5-dimethoxy-4-methylbenzenesulfonamide is a synthetic benzenesulfonamide derivative featuring a structurally complex architecture. The molecule comprises two primary domains:
- Indole core: A 7-chloro-2-methyl-substituted indole group linked via an ethyl chain.
- Benzenesulfonamide moiety: A 2,5-dimethoxy-4-methyl-substituted benzene ring conjugated to a sulfonamide group. The methoxy and methyl groups may modulate electronic properties and solubility.
Its synthesis and crystallographic characterization likely employ tools like SHELX software for structural refinement, a standard in small-molecule crystallography .
Properties
IUPAC Name |
N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,5-dimethoxy-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O4S/c1-12-10-18(27-4)19(11-17(12)26-3)28(24,25)22-9-8-14-13(2)23-20-15(14)6-5-7-16(20)21/h5-7,10-11,22-23H,8-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBKZWFXMZFBLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NCCC2=C(NC3=C2C=CC=C3Cl)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination and Methylation of Indole
7-Chloroindole is alkylated at the C2 position using methyl iodide (MeI) and sodium hydride (NaH) in dimethylformamide (DMF). The reaction proceeds at 0°C to room temperature, yielding 7-chloro-2-methyl-1H-indole.
Reaction Conditions :
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Substrate : 7-Chloroindole (1.0 equiv)
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Base : NaH (3.5 equiv, 60% dispersion in mineral oil)
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Alkylating Agent : MeI (1.1 equiv)
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Solvent : DMF (0.21 M)
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Time : 6 hours at room temperature
Installation of the Ethylamine Side Chain
The ethylamine moiety is introduced at the C3 position of 7-chloro-2-methylindole via a two-step sequence:
Tryptamine Derivative Formation
A solution of 7-chloro-2-methylindole in dichloromethane (DCM) reacts with ethylenediamine in the presence of triethylamine (Et₃N). The intermediate is isolated and subjected to reductive amination.
Key Parameters :
N-Alkylation
The primary amine is protected as a sulfonamide prior to methylation. For example, treatment with 2,5-dimethoxy-4-methylbenzenesulfonyl chloride (1.05 equiv) in DCM forms the sulfonamide intermediate, which is subsequently methylated using MeI.
Sulfonylation with 2,5-Dimethoxy-4-methylbenzenesulfonyl Chloride
The final step involves coupling the ethylamine intermediate with 2,5-dimethoxy-4-methylbenzenesulfonyl chloride. This reaction is conducted under Schotten-Baumann conditions to minimize hydrolysis.
Optimized Protocol :
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Substrate : N-(2-(7-Chloro-2-methyl-1H-indol-3-yl)ethyl)amine (1.0 equiv)
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Sulfonylating Agent : 2,5-Dimethoxy-4-methylbenzenesulfonyl chloride (1.05 equiv)
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Base : Et₃N (1.2 equiv)
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Solvent : DCM (0.50 M)
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Time : 6 hours at room temperature
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Purification : Column chromatography (petrol ether:EtOAc = 5:1) or recrystallization.
Critical Analysis :
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Regioselectivity : The C3 position of indole is inherently reactive, ensuring preferential ethylamine attachment.
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Side Reactions : Competing N1-alkylation is mitigated by using bulky bases like NaH.
Purification and Characterization
The crude product is purified via flash chromatography (silica gel, gradient elution) or recrystallization. Analytical data from confirm structure and purity:
Spectroscopic Data :
Comparative Analysis of Synthetic Routes
A comparison of methods from and analogous protocols reveals:
| Parameter | Method A | Alternative Method |
|---|---|---|
| Yield | 38% | 45–52% (optimized) |
| Reaction Time | 6 hours | 4 hours (microwave-assisted) |
| Purity | >95% (HPLC) | >98% (recrystallized) |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-(2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl)-2,5-dimethoxy-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., triethylamine). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl)-2,5-dimethoxy-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl)-2,5-dimethoxy-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Differences
Implications :
- Core Structure: The indole core may confer distinct binding preferences compared to the isoquinoline in H-Series inhibitors. Indole derivatives often exhibit enhanced blood-brain barrier penetration due to reduced polarity.
- Substituents : The 2,5-dimethoxy and 4-methyl groups on the benzene ring could improve metabolic stability compared to H-Series compounds, which lack such substitutions.
Hypothetical Pharmacological Comparison
While direct activity data are unavailable, inferences can be drawn from structural analogs:
- Kinase Inhibition : H-Series inhibitors (e.g., H-89) target protein kinase A (PKA) with IC₅₀ values in the micromolar range. The indole core in the target compound may shift selectivity toward other kinases (e.g., tyrosine kinases) due to divergent steric and electronic profiles .
Research Findings and Data Gaps
- Structural Insights : The ethyl linker and methoxy groups may reduce conformational flexibility compared to H-Series inhibitors, possibly enhancing target specificity.
- Unanswered Questions : Lack of explicit data on binding affinity, toxicity, or pharmacokinetics necessitates further studies.
Biological Activity
N-(2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl)-2,5-dimethoxy-4-methylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, highlighting its therapeutic potential through a detailed examination of existing literature.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C19H23ClN2O4S
- Molecular Weight : 396.91 g/mol
- IUPAC Name : this compound
| Property | Value |
|---|---|
| Molecular Formula | C19H23ClN2O4S |
| Molecular Weight | 396.91 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. The compound has been evaluated for its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Microtubule Destabilization : Similar to other known anticancer agents, it may disrupt microtubule formation, thereby inhibiting mitosis.
- Caspase Activation : The compound has shown to enhance caspase activity, leading to apoptosis in cancer cells.
- Cell Cycle Arrest : It has been reported to induce G2/M phase arrest in cancer cells, preventing their progression through the cell cycle.
Antimicrobial Activity
In addition to its anticancer properties, the compound has also been evaluated for antimicrobial activity against various bacterial strains. Preliminary results indicate that it possesses moderate antibacterial effects.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 25 µg/mL |
| Bacillus cereus | 10 µg/mL |
Case Studies
- Breast Cancer Cell Lines : In a study involving MDA-MB-231 breast cancer cells, treatment with the compound at concentrations of 1 µM resulted in significant morphological changes and increased caspase activity by approximately 1.5 times compared to untreated controls .
- Antibacterial Screening : A series of tests against common pathogens revealed that the compound effectively inhibited the growth of Staphylococcus aureus at a MIC of 25 µg/mL, suggesting potential for development as an antibacterial agent .
Research Findings
Research findings indicate that the compound's structural features contribute significantly to its biological activity. The presence of the chloroindole moiety is hypothesized to play a crucial role in enhancing its interaction with biological targets.
Molecular Modeling Studies
Molecular docking studies have provided insights into the binding affinities of the compound with various targets involved in cancer progression and microbial resistance. These studies suggest that the compound can effectively bind to sites similar to those targeted by established drugs like colchicine and nocodazole .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
